molecular formula C13H9BrN2O2S2 B3491122 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3491122
M. Wt: 369.3 g/mol
InChI Key: VCIHKKWXEAQFFO-UHFFFAOYSA-N
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Description

5-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6 and a 5-bromothiophene-2-carboxamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in diseases such as cancer, viral infections, and bacterial resistance .

Properties

IUPAC Name

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIHKKWXEAQFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Computational and Physicochemical Insights

Electronic Properties

  • HOMO-LUMO Gaps : Ranged from 3.9 eV (electron-rich substituents) to 4.7 eV (electron-withdrawing groups), correlating with experimental reactivity .
  • NLO Behavior : Compounds with extended π-conjugation (e.g., 4-methoxyphenyl) showed high hyperpolarizability, making them candidates for optical materials .

Solubility and Stability

  • Methoxy Groups : Enhance aqueous solubility (e.g., 6-methoxybenzothiazole derivatives) compared to chloro or nitro analogs.
  • Thermal Stability : Benzothiazole derivatives exhibit higher melting points (e.g., 224–226°C ) than isoxazole or thiazole analogs.

Biological Activity

The compound 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic organic molecule that has gained attention for its potential biological activities. This compound features a thiophene ring, a benzothiazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological efficacy. Recent studies have explored its applications in various fields, particularly in medicinal chemistry, where it is investigated for antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H11BrN2O2S2
Molecular Weight 405.29 g/mol
Appearance Solid or crystalline form

Anticancer Activity

Recent research has highlighted the anticancer potential of benzothiazole derivatives, including this compound. Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have shown that this compound exhibits moderate activity against human cancer cell lines such as HCT-116 and HeLa. The half-maximal inhibitory concentration (IC50) values were determined in these studies:

Cell LineIC50 (µM)Reference
HCT-11615.4
HeLa12.8

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies against standard reference antibiotics, it demonstrated promising activity against various bacterial strains.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Klebsiella pneumoniae32
Pseudomonas aeruginosa16

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound's anti-inflammatory effects have been investigated. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses. This pathway's modulation could lead to therapeutic applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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